molecular formula C9H9FN2 B3214574 3-Ethyl-6-fluoro-1H-indazole CAS No. 1146135-78-5

3-Ethyl-6-fluoro-1H-indazole

Cat. No.: B3214574
CAS No.: 1146135-78-5
M. Wt: 164.18 g/mol
InChI Key: ICWGBAFJCUHSHX-UHFFFAOYSA-N
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Description

3-Ethyl-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of both an ethyl group and a fluorine atom in the 3rd and 6th positions, respectively, makes this compound particularly interesting for medicinal chemistry and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization using a dehydrating agent. The reaction conditions often include heating and the use of solvents like ethanol or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-fluoro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-6-fluoro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-fluoro-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

  • 3-Methyl-6-fluoro-1H-indazole
  • 3-Ethyl-5-fluoro-1H-indazole
  • 3-Ethyl-6-chloro-1H-indazole

Comparison: 3-Ethyl-6-fluoro-1H-indazole is unique due to the specific positioning of the ethyl and fluorine groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in certain biological assays .

Properties

IUPAC Name

3-ethyl-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWGBAFJCUHSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC(=CC2=NN1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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